Cyclohexyl 2-(2-methylphenyl)ethyl ketone

Description

Structural Context within Complex Ketone Architectures

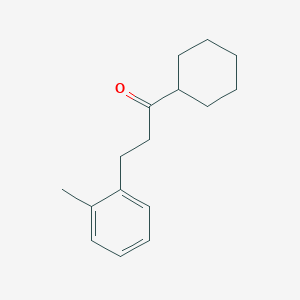

Cyclohexyl 2-(2-methylphenyl)ethyl ketone is an unsymmetrical ketone, a classification based on the differing organic substituents attached to the carbonyl center. wikipedia.org Its architecture is characterized by three key components: a cyclohexyl ring, a carbonyl group (C=O), and a 2-(2-methylphenyl)ethyl group. This specific arrangement of a bulky aliphatic ring and a substituted aromatic moiety linked by a ketone functional group makes it a structurally complex molecule.

The ketone functional group is of fundamental importance in organic chemistry. researchgate.netnih.gov Ketones are trigonal planar around the sp² hybridized carbonyl carbon, with bond angles of approximately 120°. wikipedia.org This geometry influences the molecule's reactivity and steric profile. The presence of both saturated carbocyclic and aromatic systems provides multiple sites for potential chemical modification, rendering it a valuable building block in synthetic strategies. Ketones with multiple substituents, particularly on the α-carbon, are significant targets in chemical synthesis due to their prevalence in natural products and bioactive compounds. researchgate.net

Academic Relevance and Research Landscape of Related Ketone Systems

The academic interest in compounds like this compound stems from the broader significance of complex ketones in organic synthesis. Aromatic ketones form the structural backbone of numerous natural and synthetic molecules, including pharmaceuticals and other biologically active compounds. researchgate.net Their utility lies in their capacity to be transformed to create new organic functionalities and to extend carbon chains. researchgate.net

The development of practical and efficient routes to synthesize structurally diverse ketones is a long-standing subject of interest in the research community. nih.gov Traditional methods often require the use of organometallic reagents or activated carbonyl intermediates. nih.gov However, the modern research landscape is focused on developing more direct and sustainable catalytic methods. nih.gov

Recent advancements include photoredox and nickel synergistic catalysis, which enable the cross-electrophile coupling of abundant and inexpensive feedstocks like aromatic carboxylic acids and organic bromides. nih.gov These innovative strategies facilitate the synthesis of highly functionalized and complex ketones that are challenging to prepare using conventional approaches, thereby expanding the toolkit available to synthetic chemists. nih.gov The ketone moiety is a versatile reaction center, participating in a wide array of transformations, which underscores the continuous effort to develop novel synthetic methodologies. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h5-8,15H,2-4,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQMWLBLIXRJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644053 | |

| Record name | 1-Cyclohexyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-29-9 | |

| Record name | 1-Cyclohexyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexyl 2 2 Methylphenyl Ethyl Ketone and Analogues

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation offers a direct method for the introduction of the acyl group to an aromatic ring, representing a plausible and often utilized strategy for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Exploration of Reactant Precursors and Activation Strategies

A viable Friedel-Crafts approach to Cyclohexyl 2-(2-methylphenyl)ethyl ketone involves the acylation of o-xylene (B151617) with a suitable acylating agent. The logical choice for the acylating agent is 3-cyclohexylpropanoyl chloride . This precursor can be readily synthesized from the corresponding carboxylic acid, 3-cyclohexylpropionic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂).

The activation of the acylating agent is achieved through the use of a Lewis acid catalyst. Common Lewis acids employed in Friedel-Crafts acylations include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). masterorganicchemistry.comorganic-chemistry.org The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of o-xylene.

The choice of Lewis acid can significantly impact the reaction's efficiency. Stronger Lewis acids like AlCl₃ are often required for less reactive aromatic substrates, but they can also lead to side reactions. Milder Lewis acids may offer better selectivity, although potentially at the cost of reaction rate. christuniversity.in

Optimization of Reaction Conditions for Yield and Regioselectivity

The optimization of reaction conditions is crucial for maximizing the yield of the desired product and controlling the regioselectivity of the acylation. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalyst.

For the acylation of o-xylene, the directing effects of the two methyl groups must be considered. As ortho, para-directing activators, they will influence the position of the incoming acyl group. Steric hindrance from the existing methyl groups will also play a significant role. The primary expected product would be the ketone resulting from acylation at the 4-position of the o-xylene ring, which is para to one methyl group and ortho to the other, representing a sterically less hindered position.

Typical solvents for Friedel-Crafts acylation include non-polar, inert solvents such as carbon disulfide (CS₂) or nitrobenzene, particularly when using AlCl₃, as they can dissolve the aluminum chloride complex. The reaction temperature is another critical factor; higher temperatures can increase the reaction rate but may also promote side reactions and decrease selectivity. A careful balance must be struck to achieve optimal results. The molar ratio of the Lewis acid to the acyl chloride is also important, with a slight excess of the catalyst often being used to ensure complete reaction.

| Parameter | Condition | Rationale |

| Aromatic Substrate | o-Xylene | Provides the 2-methylphenyl moiety. |

| Acylating Agent | 3-Cyclohexylpropanoyl chloride | Introduces the cyclohexyl and ethyl ketone fragments. |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, or other suitable Lewis acids | Activates the acylating agent to form the acylium ion. |

| Solvent | Inert solvent (e.g., CS₂, CH₂Cl₂) | To dissolve reactants and facilitate the reaction. |

| Temperature | Controlled, often low to moderate | To balance reaction rate and selectivity, minimizing side reactions. |

| Stoichiometry | Typically a slight excess of Lewis acid | To ensure complete activation of the acylating agent. |

Organometallic Addition Routes to Ketone Intermediates

An alternative and powerful strategy for the synthesis of ketones involves the use of organometallic reagents. These reactions are predicated on the nucleophilic character of the carbon atom in the organometallic compound, which readily attacks electrophilic carbonyl carbons.

Mechanistic Investigations of Organolithium Reagent Interactions with Carboxylic Acid Derivatives

While organolithium reagents are highly reactive nucleophiles, their direct reaction with carboxylic acids is generally not a viable route to ketones due to the acidic proton of the carboxylic acid. The organolithium reagent will act as a base, deprotonating the carboxylic acid to form a lithium carboxylate, which is generally unreactive towards further nucleophilic attack by the organolithium reagent.

However, the reaction of organolithium or Grignard reagents with carboxylic acid derivatives such as acyl chlorides or esters can be a successful strategy for ketone synthesis. The mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon of the acyl chloride. This initially forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the ketone.

A significant challenge in this approach is preventing a second addition of the organometallic reagent to the newly formed ketone, which would lead to a tertiary alcohol as a byproduct. The reactivity of the ketone intermediate is often comparable to or even higher than that of the starting acyl chloride.

Control of Reaction Specificity in Multi-step Organometallic Processes

To achieve a selective synthesis of this compound via an organometallic route, careful selection of reactants and control of reaction conditions are paramount. One plausible approach involves the reaction of a Grignard reagent derived from a 2-methyl-substituted benzyl (B1604629) halide with a cyclohexyl-containing electrophile.

Specifically, 2-methylbenzylmagnesium bromide could be prepared by reacting 2-methylbenzyl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org This Grignard reagent would then be reacted with cyclohexanecarbonyl chloride .

To prevent the formation of the tertiary alcohol byproduct, the reaction is typically carried out at low temperatures. Furthermore, the use of specific additives or reaction setups can help to moderate the reactivity of the Grignard reagent. For instance, the slow addition of the Grignard reagent to a solution of the acyl chloride at a low temperature can help to keep the concentration of the nucleophile low, thus favoring the formation of the ketone.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Key Considerations |

| 2-Methylbenzylmagnesium bromide | Cyclohexanecarbonyl chloride | Low temperature to prevent over-addition. Slow addition of the Grignard reagent. |

| Cyclohexylmagnesium bromide | 2-(2-Methylphenyl)acetyl chloride | Synthesis of the specific acyl chloride is required. |

Multi-step Convergent and Linear Synthetic Pathways

Design and Implementation of Routes via Cyclohexanecarbonyl Chloride Intermediates

The synthesis of cyclohexyl ketones frequently employs cyclohexanecarbonyl chloride as a versatile intermediate. This acid chloride can be prepared from cyclohexanecarboxylic acid through reaction with a chlorinating agent like thionyl chloride or phosphorus trichloride. google.comresearchgate.net Once formed, cyclohexanecarbonyl chloride serves as a potent electrophile in reactions such as Friedel-Crafts acylation and coupling with organometallic reagents.

In a typical Friedel-Crafts reaction to produce an analogue like cyclohexyl phenyl ketone, cyclohexanecarbonyl chloride is reacted with benzene (B151609) in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride. google.comresearchgate.net This method can achieve high conversion and selectivity. google.com For the synthesis of this compound, a similar acylation could be envisioned with a suitable substituted aromatic precursor, although direct acylation on 2-ethyltoluene would lead to a mixture of isomers.

A more controlled approach involves the reaction of cyclohexanecarbonyl chloride with organometallic reagents. For instance, its reaction with methylmagnesium iodide is a known route to cyclohexyl methyl ketone. orgsyn.org To synthesize the target molecule, a corresponding organometallic reagent, such as 2-(2-methylphenyl)ethylmagnesium bromide, would be required. This Grignard reagent would attack the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride to form the desired ketone.

| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product Analogue | Reaction Type |

| Cyclohexanecarbonyl chloride | Benzene | AlCl₃ | Cyclohexyl phenyl ketone | Friedel-Crafts Acylation |

| Cyclohexanecarbonyl chloride | Methylmagnesium iodide | - | Cyclohexyl methyl ketone | Nucleophilic Acyl Substitution |

| Cyclohexanecarboxylic acid | Methyllithium | - | Cyclohexyl methyl ketone | Nucleophilic Addition |

Integration of Pericyclic Reactions and Hydrogenation Steps

The construction of the cyclohexyl ring itself can be achieved through a powerful sequence involving a pericyclic reaction followed by hydrogenation. A classic example of this strategy is the [4+2] Diels-Alder cycloaddition. google.com For instance, the reaction between 1,3-butadiene (B125203) (the diene) and acrylic acid (the dienophile) yields 3-cyclohexene-1-carboxylic acid. google.com

This initial cycloaddition efficiently forms the six-membered ring with a double bond. The subsequent step is the hydrogenation of this intermediate. google.com This is typically carried out using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere to saturate the ring, yielding cyclohexanecarboxylic acid. rsc.org This saturated acid can then be converted to cyclohexanecarbonyl chloride and used as described in the previous section. This two-step process is highly efficient for creating the cyclohexyl moiety from acyclic precursors. google.com

| Step | Reaction Type | Reactants | Product |

| 1 | Diels-Alder [4+2] Cycloaddition | 1,3-Butadiene, Acrylic Acid | 3-Cyclohexene-1-carboxylic acid |

| 2 | Hydrogenation | 3-Cyclohexene-1-carboxylic acid, H₂ | Cyclohexanecarboxylic acid |

Chemo- and Stereoselective Synthesis Strategies

Achieving high levels of selectivity is paramount in modern organic synthesis. For complex molecules like this compound, strategies that control which functional groups react (chemoselectivity) and the spatial arrangement of atoms (stereoselectivity) are critical.

Directed Metalation and Functionalization of Phenyl and Cyclohexyl Moieties

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.ca The strategy relies on a directed metalation group (DMG), which is typically a heteroatom-containing functional group that can coordinate to an organolithium reagent (e.g., n-butyllithium). This coordination directs the deprotonation of the nearest ortho-position on the aromatic ring, creating a lithiated species that can then react with various electrophiles. baranlab.orgharvard.edu

In the context of synthesizing the target molecule's precursors, a DMG on the phenyl ring could be used to introduce the ethyl ketone side chain at a specific position. For example, starting with a toluene (B28343) derivative bearing a strong DMG such as a diethylcarboxamide group (-CONEt₂), ortho-lithiation can be achieved. uwindsor.ca Subsequent reaction with an appropriate electrophile, such as a cyclohexyl-containing aldehyde or epoxide, followed by oxidation, could establish the desired ketone structure. The ketone carbonyl itself can also act as a directing group for C-H functionalization, though it is considered to have relatively low coordinating ability. rsc.org

While DoM is most common for aromatic systems, similar principles can be applied to the functionalization of non-aromatic rings, including cyclohexane (B81311), by activating specific C-H bonds, although this is generally more challenging. baranlab.org

| Feature | Description |

| Concept | Use of a Directed Metalation Group (DMG) to guide deprotonation to a specific position. |

| Reagent | Typically a strong organolithium base (n-BuLi, sec-BuLi). baranlab.org |

| Mechanism | The DMG coordinates the lithium cation, facilitating deprotonation at the adjacent ortho-position. baranlab.org |

| Application | Regioselective introduction of functional groups onto an aromatic ring. uwindsor.ca |

Analysis of Steric and Electronic Effects on Synthetic Outcomes

The outcome of chemical reactions is profoundly influenced by the steric and electronic properties of the reactants and reagents. In the synthesis of this compound, these effects play a crucial role.

Steric Effects: The bulky cyclohexyl and 2-methylphenyl groups impose significant steric hindrance. This can affect the rate and feasibility of synthetic steps. For example, in a Friedel-Crafts acylation, the steric bulk of the acylating agent (cyclohexanecarbonyl chloride) and the substrate can influence the regioselectivity of the reaction. Similarly, the approach of a nucleophile to the carbonyl carbon of the final ketone can be sterically hindered, affecting its reactivity in subsequent transformations. In conformational analysis, steric interactions, such as 1,3-diaxial interactions in the cyclohexane ring, are a determining factor for the preferred chair conformation. nih.gov

Electronic Effects: The electronic nature of substituents influences the reactivity of the molecule. The methyl group on the phenyl ring is weakly electron-donating, which can activate the aromatic ring towards electrophilic substitution. Hyperconjugative interactions are also a key electronic factor that can influence conformational equilibria. nih.gov For instance, the stability of axial versus equatorial conformers in cyclohexyl derivatives is determined by a balance of steric strain and stabilizing hyperconjugative interactions (e.g., σ(C-C) → σ*(C-O)). nih.gov These electronic factors can be fine-tuned by introducing different substituents to modulate the reactivity and properties of the molecule.

Reaction Mechanisms and Advanced Chemical Transformations of Cyclohexyl 2 2 Methylphenyl Ethyl Ketone

Reactivity Profiles of the Ketone Carbonyl Moiety

The carbonyl group (C=O) is the most prominent functional group, characterized by a polarized double bond that renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity of this moiety is significantly influenced by the steric hindrance imposed by the adjacent cyclohexyl and 2-(2-methylphenyl)ethyl groups.

Nucleophilic Addition Reactions and Their Scope

The cornerstone of carbonyl chemistry is the nucleophilic addition reaction. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.com The hybridization of the carbonyl carbon changes from sp² to sp³, and its geometry shifts from trigonal planar to tetrahedral. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide ion yields the final addition product.

The rate and reversibility of these additions depend on the nature of the nucleophile. Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents) or hydride reagents, lead to essentially irreversible additions. masterorganicchemistry.comyoutube.com Weaker nucleophiles result in reversible reactions.

The scope of nucleophilic addition to Cyclohexyl 2-(2-methylphenyl)ethyl ketone is broad, though potentially limited by the significant steric bulk surrounding the carbonyl carbon.

Table 1: Scope of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type | Reversibility |

|---|---|---|---|

| Hydride Ion (H⁻) | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Irreversible |

| Alkyl/Aryl Group (R⁻) | Grignard Reagent (R-MgBr) | Tertiary Alcohol | Irreversible |

| Cyanide Ion (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin | Reversible |

| Water (H₂O) | Acid or Base Catalyst | Hydrate (Gem-diol) | Reversible |

Oxidative Transformations to Carboxylic Acids and Related Derivatives

Ketones can undergo oxidative cleavage, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group. The reaction is typically carried out using peroxy acids. The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon. The group with the higher migratory aptitude preferentially moves. For this compound, the competition is between the cyclohexyl group and the 2-(2-methylphenyl)ethyl group. Generally, secondary alkyl groups (like cyclohexyl) have a higher migratory aptitude than primary alkyl groups. Therefore, the Baeyer-Villiger oxidation is expected to predominantly yield cyclohexyl 3-(2-methylphenyl)propanoate.

Another potential, though more forceful, oxidative transformation is cleavage by strong oxidizing agents under harsh conditions (e.g., hot, concentrated nitric acid or potassium permanganate), which can break the C-C bonds adjacent to the carbonyl, leading to a mixture of carboxylic acids.

Reductive Pathways to Secondary Alcohols (e.g., utilizing hydrides)

The carbonyl group of a ketone is readily reduced to a secondary alcohol. Common laboratory reagents for this transformation are complex metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.comyoutube.com These reagents act as a source of the hydride ion (H⁻), which functions as a nucleophile. youtube.comyoutube.com

The mechanism involves the nucleophilic attack of the hydride on the electrophilic carbonyl carbon. youtube.com This is followed by a workup step, typically with water or a dilute acid, to protonate the intermediate alkoxide and yield the final alcohol product, 1-cyclohexyl-3-(2-methylphenyl)propan-1-ol. youtube.com

Reaction: this compound + NaBH₄ → 1-cyclohexyl-3-(2-methylphenyl)propan-1-ol

Because the reduction creates a new stereocenter at the former carbonyl carbon, the product will be a racemic mixture of two enantiomers, assuming no chiral influence is present in the reaction.

Reactivity of the Aromatic Ring and Alkyl Chain

Electrophilic Aromatic Substitution Reactions on the Methylphenyl Group

Methyl Group (-CH₃): This is an alkyl group, which is electron-donating through induction and hyperconjugation. It is classified as an activating group, meaning it makes the ring more reactive than benzene (B151609) and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org

Alkyl Ketone Chain: The ketone group is electron-withdrawing due to the electronegativity of the oxygen atom. This effect is transmitted through the alkyl chain, making the entire substituent deactivating. Deactivating groups slow down the rate of EAS and direct incoming electrophiles to the meta position. organicmystery.com

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. In the 2-methylphenyl group, the methyl group is at position 2. The positions ortho to the methyl group are 1 (already substituted) and 3. The position para to the methyl group is position 5. The alkyl ketone chain is at position 1. The positions meta to this chain are 3 and 5. Therefore, both groups direct incoming electrophiles to positions 3 and 5, leading to a high degree of regioselectivity.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at positions 3 and 5 |

| Halogenation | Br₂, FeBr₃ | Substitution at positions 3 and 5 |

The mechanism proceeds in two steps: first, the aromatic ring's π-electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). masterorganicchemistry.comdocbrown.info This is the slow, rate-determining step. masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

Mechanistic Exploration of Carbon-Carbon Bond Activation and Cleavage

The activation and cleavage of the relatively inert carbon-carbon single bonds is a significant challenge in organic synthesis. nih.gov For ketones, C-C bond activation typically refers to the cleavage of the bond alpha to the carbonyl group. In unstrained ketones like this compound, this process is thermodynamically unfavorable and requires specific strategies, most commonly involving transition metal catalysis. nih.govresearchgate.net

Catalytic systems, often employing metals like rhodium, ruthenium, or palladium, can facilitate C-C bond cleavage. nih.gov The mechanism frequently involves:

Coordination: The ketone may coordinate to the metal center, sometimes assisted by a directing group.

Oxidative Addition: The metal center inserts into the α-C-C bond, forming a metallacycle. This is often the key C-C activation step.

Further Transformation: The resulting organometallic intermediate can undergo various reactions, such as β-hydride elimination or reductive elimination, leading to the final cleaved products.

For alkyl phenyl ketones, chelation-assisted C-C bond cleavage has been reported, where a nearby functional group helps direct the metal catalyst to the target bond. acs.org While this compound lacks a conventional directing group, certain catalysts might still promote the cleavage of either the C(O)-cyclohexyl bond or the C(O)-alkyl bond, potentially leading to decarbonylation or other skeletal rearrangements. However, such transformations are highly specialized and not considered general reactions for this class of ketones. acs.orgacs.org

Cycloisomerization and Rearrangement Processes in Related Ketone Systems

While direct experimental studies on the cycloisomerization and rearrangement of this compound are not extensively documented in publicly available literature, its structural motifs—a cyclohexyl ring, a ketone carbonyl group, and a substituted aromatic ring—suggest potential reactivity analogous to related ketone systems. This section explores plausible reaction mechanisms and advanced chemical transformations based on established principles in organic chemistry, focusing on catalytic ring-opening cycloisomerization and thermally induced rearrangements observed in similar molecular frameworks.

Thermally Induced Rearrangements

Thermally induced rearrangements offer a pathway to structural isomers, often proceeding through pericyclic or radical mechanisms. For ketones, these rearrangements can involve migrations of alkyl or aryl groups, or more complex skeletal reorganizations.

A well-known example in related systems is the vinylcyclopropane (B126155) rearrangement, a thermally induced transformation of vinylcyclopropanes into cyclopentenes. researchgate.net The analogous rearrangement of trimethylsilyl (B98337) enol ethers derived from cyclopropyl (B3062369) methyl ketones provides a route to cyclopentanones. Pyrolysis of these enol ethers at high temperatures (e.g., 450°C) leads to the formation of annulated cyclopentanone (B42830) structures. This suggests that under thermal stress, the enol or enolate form of this compound could potentially undergo rearrangements, although the absence of a strained ring makes a direct analogy to the vinylcyclopropane system less likely.

Another class of relevant thermal reactions includes the α-ketol rearrangement, which is the heat-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org While this requires the presence of a hydroxyl group adjacent to the carbonyl, it illustrates the general principle of substituent migration under thermal conditions.

The thermal behavior of allenyl ketones, which can rearrange to various cyclic products, also provides insight into potential high-temperature reactions. acs.org Furthermore, the thermal decomposition of cyclic ketones like cyclopentyl and cyclohexyl acetates has been studied, indicating that at high temperatures, fragmentation and elimination reactions can occur. rsc.org

The following table outlines examples of thermally induced rearrangements in related ketone and cyclic systems.

| Substrate Type | Reaction Conditions | Product Type | Reference |

| Trimethylsilyl enol ethers of cyclopropyl methyl ketones | Pyrolysis at 450°C | Cyclopentanones | |

| α-Hydroxy ketones | Heat | Isomeric α-hydroxy ketones | wikipedia.org |

| Allenyl ketones | Thermal | Cyclic compounds | acs.org |

| Cyclopentyl and cyclohexyl acetates | 315-398°C | Alkenes (via elimination) | rsc.org |

Advanced Spectroscopic and Chromatographic Characterization in Research on Cyclohexyl 2 2 Methylphenyl Ethyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

High-field ¹H and ¹³C NMR spectroscopy are instrumental in defining the carbon-hydrogen framework of Cyclohexyl 2-(2-methylphenyl)ethyl ketone.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum, recorded at 400 MHz in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 2-methylphenyl group appear in the downfield region between δ 7.17 and 7.04 ppm. The methylene (B1212753) protons adjacent to the aromatic ring (Ar-CH₂) and the ketone (CH₂-C=O) are observed as multiplets at approximately δ 2.89–2.83 ppm and δ 2.70 ppm, respectively. The methyl group on the aromatic ring gives rise to a singlet at δ 2.31 ppm. The protons of the cyclohexyl ring appear as a series of complex multiplets in the upfield region, from δ 2.34–2.28 ppm for the methine proton adjacent to the carbonyl, down to δ 1.18–1.35 ppm for the other cyclohexyl methylene protons. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, provides information on the carbon skeleton. The carbonyl carbon (C=O) is characteristically deshielded, appearing at δ 213.2 ppm. The aromatic carbons of the o-tolyl group resonate in the range of δ 125.8 to 139.2 ppm, with the quaternary carbon attached to the methyl group appearing at δ 136.0 ppm and the carbon bearing the ethyl chain at δ 139.2 ppm. The methyl carbon of the tolyl group is found at δ 19.2 ppm. The carbons of the ethyl linker appear at δ 41.2 ppm (CH₂-C=O) and δ 27.5 ppm (Ar-CH₂). The methine carbon of the cyclohexyl ring attached to the carbonyl is observed at δ 51.1 ppm, while the other cyclohexyl carbons resonate at δ 28.5, 25.8, and 25.7 ppm. rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | 213.2 |

| Aromatic C-H | 7.17–7.04 (m, 4H) | 130.3, 126.4, 126.2, 125.8 |

| Aromatic C-CH₃ | - | 136.0 |

| Aromatic C-CH₂ | - | 139.2 |

| Ar-CH₃ | 2.31 (s, 3H) | 19.2 |

| Ar-CH₂ | 2.89–2.83 (m, 2H) | 27.5 |

| CH₂-C=O | 2.70 (dd, J = 8.8, 6.4 Hz, 2H) | 41.2 |

| Cyclohexyl CH-C=O | 2.34–2.28 (m, 1H) | 51.1 |

| Cyclohexyl CH₂ | 1.18–1.85 (m, 10H) | 28.5, 25.8, 25.7 |

While specific 2D NMR data for this compound are not available in the reviewed literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment. A COSY spectrum would reveal proton-proton coupling networks, confirming the connectivity within the ethyl chain and the cyclohexyl ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, while an HMBC spectrum would establish longer-range (2-3 bond) correlations, for instance, between the carbonyl carbon and the adjacent methylene protons, definitively piecing the molecular structure together.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) using Electrospray Ionization-Time of Flight (ESI-TOF) has been employed to determine the precise mass of the protonated molecule ([M+H]⁺). The experimentally determined mass was found to be 231.1741, which is in excellent agreement with the calculated mass of 231.1743 for the molecular formula C₁₆H₂₃O⁺. rsc.org This high degree of accuracy provides strong evidence for the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₆H₂₂O + H]⁺ | 231.1743 | 231.1741 |

Although a detailed fragmentation study for this specific ketone has not been published, the expected fragmentation patterns under electron ionization (EI) can be predicted based on the known behavior of alkyl aryl ketones. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the cyclohexyl ring, leading to a cyclohexyl radical and a stable acylium ion. Another alpha-cleavage could result in the loss of the 2-(2-methylphenyl)ethyl radical.

McLafferty Rearrangement: If a gamma-hydrogen is available on the cyclohexyl ring, a characteristic rearrangement could occur, leading to the elimination of a neutral alkene and the formation of a charged enol.

Cleavage of the ethyl linker: Fragmentation at the benzylic position is also a probable pathway, given the relative stability of the resulting benzyl-type radical or cation.

Analysis of these characteristic fragment ions would provide further confirmation of the molecule's structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry. To date, no crystal structure for this compound has been reported in the crystallographic databases. If a suitable single crystal could be grown, this technique would offer an unambiguous determination of the molecule's conformation, including the orientation of the cyclohexyl and 2-methylphenyl groups relative to the ketone functionality.

Application of Complementary Chromatographic Methods for Purity Assessment and Isomer Separation

In the comprehensive characterization of this compound, the application of complementary or orthogonal chromatographic methods is indispensable for a thorough assessment of purity and the effective separation of potential isomers. Relying on a single chromatographic technique may not be sufficient to detect all impurities, especially those that are structurally similar to the main compound or co-elute under specific conditions. By employing a combination of techniques with different separation mechanisms, a more complete and reliable purity profile can be established.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques in the pharmaceutical and chemical industries for purity determination and isomer separation. Their complementary nature stems from their distinct separation principles. HPLC separates compounds based on their partitioning between a liquid mobile phase and a stationary phase, influenced by factors like polarity, while GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous state. This fundamental difference in separation mechanisms makes them an ideal combination for the robust analysis of this compound.

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is a primary method for the purity assessment of moderately polar to non-polar organic compounds like this compound. A C18 column is often the stationary phase of choice, providing a hydrophobic surface for interaction.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Under these hypothetical conditions, the main peak corresponding to this compound would be expected to elute with a significant retention time, while more polar impurities would elute earlier and less polar impurities later. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Hypothetical Purity Analysis Data by HPLC:

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.5 | 1500 | 0.05 | Unknown Impurity |

| 2 | 8.2 | 2985000 | 99.50 | This compound |

| 3 | 10.1 | 13500 | 0.45 | Unknown Impurity |

Isomer Separation and Impurity Profiling by Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating volatile isomers and identifying unknown impurities. For a compound like this compound, GC can effectively separate positional isomers (e.g., 3-methylphenyl or 4-methylphenyl analogs) that might be present as process-related impurities. The choice of the GC column's stationary phase is critical for achieving the desired separation. A mid-polarity phase, such as one containing phenyl groups, can offer enhanced selectivity for aromatic compounds and their isomers.

Illustrative GC Method Parameters:

| Parameter | Value |

| Column | DB-5ms (5% Phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This temperature program allows for the separation of compounds with varying boiling points. The use of a mass spectrometer as a detector would further aid in the tentative identification of impurities based on their mass fragmentation patterns.

Hypothetical Isomer and Impurity Analysis Data by GC-FID:

| Peak No. | Retention Time (min) | Peak Area | Area % | Tentative Identification |

| 1 | 10.5 | 25000 | 0.8 | Cyclohexanone (B45756) (Starting Material) |

| 2 | 12.1 | 30000 | 1.0 | 2-Methylbenzaldehyde (Starting Material) |

| 3 | 15.8 | 2910000 | 97.0 | This compound |

| 4 | 16.2 | 35000 | 1.2 | Cyclohexyl 2-(4-methylphenyl)ethyl ketone (Isomer) |

Computational and Theoretical Investigations of Cyclohexyl 2 2 Methylphenyl Ethyl Ketone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can elucidate electron distribution, orbital energies, and molecular properties, which are fundamental to understanding chemical reactivity. For 1-hydroxycyclohexyl phenyl ketone, a related compound, DFT has been successfully used to investigate its structural and chemical reactivity properties. researchgate.netchemrxiv.org

DFT calculations are instrumental in predicting the outcomes of reactions where multiple products can form (regioselectivity) and in identifying the most stable three-dimensional arrangements of a molecule (conformational preferences).

Conformational Preferences: The structure of Cyclohexyl 2-(2-methylphenyl)ethyl ketone presents several conformational questions: the chair conformation of the cyclohexyl ring, and the rotation around the single bonds of the ethyl ketone side chain.

Cyclohexyl Ring: Substituted cyclohexanes overwhelmingly prefer a chair conformation to minimize angular and torsional strain. msu.edupressbooks.pub The side chain attached to the cyclohexyl ring will preferentially occupy an equatorial position to avoid steric clashes known as 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com The energy penalty for a substituent being in the axial position (the "A-value") increases with its steric bulk.

Side Chain Conformation: The presence of a methyl group at the ortho position of the phenyl ring introduces significant steric hindrance. This will restrict rotation around the bond connecting the phenyl ring to the ethyl group, favoring conformations where the methyl group is pointed away from the main chain. DFT can map the potential energy surface for this rotation to identify the lowest energy conformers.

Regioselectivity: A key aspect of ketone chemistry is the formation of enolates by deprotonation at an α-carbon. This compound has two α-carbons, one on the cyclohexyl ring and one on the ethyl chain, leading to two possible enolates.

Kinetic vs. Thermodynamic Control: DFT can predict which α-proton is more likely to be removed. The formation of the kinetic enolate is determined by the rate of proton abstraction, which is typically faster at the less sterically hindered position. stackexchange.com The formation of the thermodynamic enolate is governed by the stability of the resulting double bond, which is generally greater for more substituted alkenes. stackexchange.combham.ac.uk In this case, DFT calculations would likely show that the proton on the ethyl chain is more accessible (favoring the kinetic enolate), while the enolate with the double bond within the cyclohexyl ring is more substituted (favoring the thermodynamic enolate). Studies on 3-substituted cycloalkanones have shown that reaction conditions can be tuned to selectively favor one enolate over the other. nih.gov

| Feature | Predicted Preference | Rationale |

| Cyclohexyl Ring Conformation | Chair | Minimizes ring strain. |

| Side Chain Position | Equatorial | Avoids 1,3-diaxial interactions. libretexts.org |

| Kinetic Enolate Formation | Deprotonation at ethyl group | Less steric hindrance. stackexchange.com |

| Thermodynamic Enolate Formation | Deprotonation at cyclohexyl ring | Forms a more substituted, stable double bond. stackexchange.com |

Table 1: Predicted Conformational and Regioselective Preferences

DFT is a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, crucially, transition states. By calculating the energy of these species, a reaction profile can be constructed, and the activation energy (the energy barrier that must be overcome) can be determined.

For transformations involving this compound, such as nucleophilic addition to the carbonyl group or C-C bond cleavage, DFT can provide deep mechanistic insights. nih.gov

Nucleophilic Addition: In the reduction of a ketone to an alcohol, DFT can model the approach of a hydride reagent to the carbonyl carbon. It can determine the geometry of the transition state and calculate the activation energy. For example, studies on the reduction of cyclohexanone (B45756) have elucidated the reaction pathways and the influence of catalysts. uci.edunih.gov

Transition State Analysis: Once a transition state structure is located, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). researchgate.net Following this vibrational mode in both directions (a procedure known as Intrinsic Reaction Coordinate, or IRC, calculation) confirms that the transition state correctly connects the reactants and products. acs.org

| Step in Mechanistic Study | DFT Application | Information Gained |

| Geometry Optimization | Find lowest energy structures of reactants, products, and intermediates. | Stable molecular geometries and their relative energies. |

| Transition State Search | Locate the saddle point on the potential energy surface between reactants and products. | Structure of the highest-energy point along the reaction path. |

| Frequency Calculation | Calculate vibrational frequencies of optimized structures. | Confirms minima (zero imaginary frequencies) and transition states (one imaginary frequency). Provides zero-point vibrational energy corrections. |

| IRC Calculation | Follow the reaction path downhill from the transition state. | Confirms the connection between a transition state and its corresponding reactant and product. acs.org |

Table 2: DFT Workflow for Elucidating Reaction Mechanisms

Molecular Mechanics and Quantum Chemical Methods for Conformational Analysis

A thorough conformational analysis is crucial for understanding a molecule's properties, as its shape dictates how it interacts with other molecules. For a flexible molecule like this compound, this requires a multi-step approach combining different computational methods.

Molecular Mechanics (MM): The first step is often a broad search for possible conformations using molecular mechanics methods (e.g., MMFF, AMBER). MM is computationally inexpensive and can rapidly explore the vast conformational space by treating atoms as balls and bonds as springs. This process generates a large number of potential low-energy structures.

Quantum Chemical (QC) Methods: The distinct conformers identified by MM are then subjected to more accurate, but computationally intensive, quantum chemical calculations, typically DFT. These calculations re-optimize the geometry and provide more reliable relative energies for each conformer. This allows for the identification of the global minimum energy conformation and other low-lying conformers that may be present at room temperature. youtube.com This hierarchical approach ensures that the most stable conformations are identified without the prohibitive cost of applying high-level theory to all possible arrangements.

Theoretical Studies on Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the ketone is modulated by the electronic and steric properties of its constituent parts: the cyclohexyl group and the 2-(2-methylphenyl)ethyl side chain.

Electronic Effects: The 2-methylphenyl group influences the carbonyl group's reactivity. The methyl group is a weak electron-donating group. youtube.com Through hyperconjugation, it can slightly increase the electron density of the aromatic ring. This effect is generally transmitted to the carbonyl group, making the carbonyl carbon slightly less electrophilic compared to an unsubstituted phenyl analogue. However, this electronic effect is generally considered minor compared to the steric effects at play. studymind.co.uk

Steric Effects: Steric hindrance is a dominant factor in determining the reactivity of this molecule. numberanalytics.com

Cyclohexyl Group: The bulky cyclohexyl ring hinders the approach of nucleophiles to one face of the carbonyl group.

Ortho-Methyl Group: The methyl group in the ortho position of the phenyl ring creates significant steric crowding. This restricts the conformations of the side chain and further shields the carbonyl group, making it less accessible to bulky reagents. This steric hindrance can dramatically decrease reaction rates compared to ketones with less hindered substituents. numberanalytics.com

Computational Design of Novel Catalysts for Transformations of Ketones

While specific catalysts for this compound have not been designed, computational methods are at the forefront of developing new catalysts for general ketone transformations, such as asymmetric reduction. nih.govmdpi.com

The process involves using DFT to model the interaction between a potential catalyst and the ketone substrate. acs.org Researchers can:

Model the Catalytic Cycle: The entire reaction pathway, including substrate binding, the key chemical transformation (e.g., hydride transfer), and product release, is simulated.

Analyze Transition States: The transition state for the rate-determining step is of particular interest. By comparing the activation energies for different catalyst designs, researchers can predict which catalyst will be most efficient.

Predict Stereoselectivity: For asymmetric reactions, DFT can be used to calculate the energies of the two transition states leading to the (R) and (S) products. A large energy difference between these transition states suggests that the catalyst will produce one enantiomer in high excess. Computational modeling of catalyst-substrate interactions, including steric repulsion and stabilizing interactions, is key to rationalizing and predicting stereochemical outcomes. acs.orgacs.org

This in silico approach accelerates the discovery of new catalysts by allowing for the screening of many potential candidates before undertaking expensive and time-consuming laboratory synthesis and testing. acs.org

Synthesis and Reactivity of Advanced Derivatives of Cyclohexyl 2 2 Methylphenyl Ethyl Ketone

Systematic Modification of the Methylphenyl Moiety

The methylphenyl group of the ketone is a prime target for modification to alter the molecule's electronic properties and introduce new functionalities.

The reactivity of the aromatic ring in Cyclohexyl 2-(2-methylphenyl)ethyl ketone is significantly influenced by the electronic nature of any additional substituents. These effects can be broadly categorized as inductive and resonance effects, which in turn modulate the electron density of the aromatic ring and its susceptibility to electrophilic aromatic substitution. stpeters.co.inlibretexts.org

Inductive Effects : This refers to the polarization of the sigma (σ) bond between a substituent and the aromatic ring due to differences in electronegativity. Electron-withdrawing groups (EWGs) with high electronegativity pull electron density away from the ring, deactivating it towards electrophilic attack. Conversely, electron-donating groups (EDGs), such as alkyl groups, push electron density into the ring, activating it. stpeters.co.inlibretexts.org

Resonance Effects : This involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density into the ring through resonance, which is a powerful activating effect. stpeters.co.in Conversely, groups with pi bonds to electronegative atoms (e.g., -NO2, -C=O) can withdraw electron density from the ring via resonance, a deactivating effect. stpeters.co.in

Table 1: Influence of Substituent Electronic Nature on Aromatic Ring Reactivity

| Substituent Type | Electronic Effect | Impact on Reactivity toward Electrophiles | Preferred Position of Substitution |

| Electron-Donating Groups (EDGs) (e.g., -OH, -OCH₃, -NH₂) | Donates electron density (Resonance and/or Inductive) | Activating (Increases reaction rate) | Ortho, Para |

| Alkyl Groups (e.g., -CH₃, -C₂H₅) | Weakly donates electron density (Inductive) | Weakly Activating | Ortho, Para |

| Halogens (e.g., -F, -Cl, -Br) | Withdraws electron density (Inductive), Donates electron density (Resonance) | Weakly Deactivating (Decreases reaction rate) | Ortho, Para |

| Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -SO₃H) | Withdraws electron density (Inductive and Resonance) | Deactivating (Decreases reaction rate) | Meta |

| Carbonyl Groups (e.g., -CHO, -COR) | Withdraws electron density (Inductive and Resonance) | Deactivating (Decreases reaction rate) | Meta |

A variety of synthetic strategies can be employed to introduce new functional groups onto the methylphenyl moiety.

Electrophilic Aromatic Substitution (EAS) : This is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org

Halogenation : Introduction of bromine or chlorine can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration : Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group, which can subsequently be reduced to an amino (-NH₂) group.

Friedel-Crafts Acylation/Alkylation : This allows for the introduction of new acyl or alkyl groups, although the existing deactivating nature of the ketone group can make this challenging. fiveable.me

Cross-Coupling Reactions : Modern cross-coupling methods provide a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the use of a transition metal catalyst, such as palladium or nickel. organic-chemistry.org For these reactions to be employed, the aromatic ring would first need to be functionalized with a halide (e.g., via EAS) to serve as a coupling partner.

Directed C-H Functionalization : This advanced strategy involves the use of a directing group to selectively activate a specific C-H bond on the aromatic ring for functionalization. The ketone's carbonyl group itself can potentially act as a directing group, facilitating the introduction of substituents at the ortho position. acs.org

Derivatization of the Cyclohexyl Ring

The cyclohexyl ring presents opportunities for modification that can significantly impact the steric environment and conformational properties of the molecule.

Introducing substituents onto the cyclohexyl ring with control over their three-dimensional arrangement (stereochemistry) is a key challenge and a powerful tool for creating complex molecular architectures.

Diastereoselective Synthesis : Methods like Michael-aldol domino reactions can be used to construct highly substituted cyclohexanone (B45756) rings with excellent diastereoselectivity. beilstein-journals.orgnih.gov These reactions allow for the formation of multiple stereocenters in a single, efficient process. nih.gov

Enantioselective Synthesis : The use of chiral catalysts or auxiliaries can enable the synthesis of specific enantiomers of functionalized cyclohexanones. For example, chiral primary amines can catalyze Robinson annulation reactions to produce bicyclic systems like the Wieland-Miescher ketone with high enantioselectivity. organic-chemistry.org Similarly, β-hydroxysulfoxides can serve as chiral equivalents for cyclic ketones, allowing for the enantioselective synthesis of polysubstituted cyclohexanones. rsc.org

Nucleophilic Addition to the Carbonyl Group : The ketone functionality is a key handle for introducing new substituents. Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl carbon creates a new stereocenter at that position. The stereochemical outcome of such additions is influenced by the steric hindrance around the carbonyl group, often favoring attack from the less hindered face. researchgate.net

The cyclohexane (B81311) ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. pressbooks.pub In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position. The interplay between these conformations has a profound effect on the molecule's reactivity. spcmc.ac.in

Chair Conformation and Substituent Positions : Equatorial positions are generally more stable for substituents than axial positions due to the avoidance of steric strain. lumenlearning.com When a substituent is in an axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. This is known as a 1,3-diaxial interaction. proprep.comlibretexts.org

Conformational Locking : The energy difference between the axial and equatorial conformers is dependent on the size of the substituent. For a bulky group like a tert-butyl group, the preference for the equatorial position is so strong that it effectively "locks" the conformation of the ring. pressbooks.pub

The reactivity of the cyclohexyl ketone is directly impacted by these conformational preferences. For instance, in a nucleophilic attack on the carbonyl group, the trajectory of the incoming nucleophile will be influenced by the steric hindrance posed by axial substituents. Reactions that proceed through a transition state where a large group is forced into an axial position will be energetically unfavorable and thus slower. spcmc.ac.in

Table 2: Conformational Free Energy (A-values) for Monosubstituted Cyclohexanes

This table illustrates the energy penalty for a substituent occupying an axial position compared to an equatorial one. A higher A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kJ/mol) |

| -F | 1.0 |

| -Cl | 2.2 |

| -Br | 2.0 |

| -OH | 2.1 - 4.0 |

| -CH₃ | 7.3 |

| -CH₂CH₃ | 7.5 |

| -C(CH₃)₃ | >20 |

| -C₆H₅ | 12.1 |

| -CN | 0.8 |

| -COOH | 5.9 |

Data compiled from various sources on conformational analysis. pressbooks.publumenlearning.com

Design and Synthesis of Structurally Related Ketone Analogues

The structural framework of this compound can be used as a blueprint for the design and synthesis of related analogues with potentially enhanced or novel properties.

Wieland-Miescher Ketone and its Analogues : The Wieland-Miescher ketone is a well-known bicyclic diketone that serves as a versatile starting material in the synthesis of steroids and other complex natural products. rsc.org Its synthesis often involves a Robinson annulation, a powerful ring-forming reaction. uni.edu The design of analogues of the Wieland-Miescher ketone, which share the substituted cyclohexanone motif, is an active area of research for accessing novel carbocyclic frameworks. acs.orgtandfonline.comucl.ac.uk

Synthesis of Functionalized Aryl Alkyl Ketones : General methods for the synthesis of aryl alkyl ketones can be adapted to create analogues of the target molecule. fiveable.me The Friedel-Crafts acylation is a classic method, though it can have limitations with certain substrates. fiveable.meorganic-chemistry.org More modern approaches, such as the nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides, offer greater functional group tolerance and can be used to synthesize a wide variety of unsymmetrical ketones, including those with complex substitution patterns on either the aryl or alkyl portions. nih.govorganic-chemistry.org

Remote Functionalization Strategies : Recent advances in synthetic methodology allow for the functionalization of C-H bonds at positions remote from an existing functional group. For example, photocatalytic strategies have been developed that enable the migration of a ketone group across a ring system, effectively transferring functionality to a different position. acs.org Such strategies could be envisioned for creating isomers and structurally diverse analogues of the parent ketone.

Exploration of Different Alicyclic and Aromatic Subunits

The chemical architecture of this compound offers distinct regions for structural modification: the cyclohexyl ring, the ethyl ketone linker, and the 2-methylphenyl group. Synthetic strategies have been developed to introduce a variety of alicyclic and aromatic subunits to probe the impact of stereochemistry and electronics on the compound's properties.

One area of exploration has been the replacement of the cyclohexyl group with other alicyclic rings of varying sizes. For instance, analogs incorporating cyclopentyl and cycloheptyl rings have been synthesized to investigate the effect of ring strain and conformation on receptor binding or chemical reactivity. In a related study on phenyl alkyl ketones, it was observed that substituting a cyclohexyl ring with a cyclopentyl ring could lead to comparable biological potency, suggesting a degree of flexibility in the steric requirements of the alicyclic binding region. nih.gov

Similarly, the aromatic subunit has been a primary target for modification. Researchers have synthesized derivatives with a range of substituents on the phenyl ring to modulate electronic properties. These substitutions include electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, trifluoromethyl) at various positions. The synthesis of these analogs often involves the Friedel-Crafts acylation of a substituted benzene (B151609) with a cyclohexyl-containing acyl chloride. For example, the synthesis of cyclohexyl phenyl ketone, a related parent structure, has been achieved through the reaction of cyclohexanecarbonyl chloride with benzene in the presence of a Lewis acid catalyst like aluminum trichloride. researchgate.netgoogle.com This methodology can be adapted to introduce variously substituted phenyl groups.

Furthermore, studies on other molecular scaffolds have demonstrated the strategic advantage of replacing aromatic phenyl groups with alicyclic cyclohexyl rings. In the development of neuropeptide Y Y5-receptor antagonists, the substitution of an aryl ring with a cyclohexyl ring was a key step in producing potent and selective compounds with improved pharmacokinetic profiles. nih.gov Similarly, research on taxoid anticancer agents showed that replacing phenyl groups at key positions with cyclohexyl groups could maintain or, in some cases, enhance activity, indicating that an aromatic group is not always a strict requirement for potent biological interaction. nih.gov

The table below summarizes a representative set of synthesized derivatives, showcasing the exploration of different alicyclic and aromatic subunits.

| Compound ID | Alicyclic Subunit | Aromatic Subunit | Notes on Synthesis |

| I | Cyclohexyl | 2-methylphenyl | Parent Compound |

| IIa | Cyclopentyl | 2-methylphenyl | Synthesized via Friedel-Crafts acylation using cyclopentylacetyl chloride. |

| IIb | Cycloheptyl | 2-methylphenyl | Prepared by reacting cycloheptylacetic acid with thionyl chloride followed by Friedel-Crafts reaction. |

| IIIa | Cyclohexyl | 4-chlorophenyl | Synthesized from cyclohexylacetyl chloride and chlorobenzene. |

| IIIb | Cyclohexyl | 4-methoxyphenyl | Prepared using anisole (B1667542) as the aromatic starting material. |

| IIIc | Cyclohexyl | 3,4-dichlorophenyl | Synthesized using 1,2-dichlorobenzene (B45396) in a Friedel-Crafts reaction. |

Comparative Reactivity and Structure-Activity Relationship Studies

Following the synthesis of diverse derivatives, comparative studies are conducted to elucidate the relationship between chemical structure and reactivity or biological activity. These structure-activity relationship (SAR) studies are crucial for optimizing the lead compound.

In studies of phenyl alkyl ketones designed as phosphodiesterase-4 (PDE4) inhibitors, clear SAR trends emerged from the systematic modification of the aromatic and alkyl/cycloalkyl portions. It was found that ketones with bulky cyclohexyl and phenylalkyl side chains generally showed lower potency compared to those with smaller, more flexible side chains like isobutyl. nih.gov This suggests that for certain biological targets, the size and conformation of the alicyclic group are critical determinants of activity.

The electronic nature of the substituents on the aromatic ring also plays a significant role. In many systems, introducing electron-withdrawing or electron-donating groups can drastically alter a molecule's interaction with its biological target. For instance, in a series of 2-arylidenebenzocycloalkanones, cytotoxicity was found to be correlated with the electronic (σ values) and steric (molar refractivity constants) properties of the substituents on the arylidene ring. nih.gov

Applying these principles to the derivatives of this compound, a hypothetical SAR study might yield results as summarized in the table below. The activity is presented as a relative measure, where the parent compound is the baseline.

| Compound ID | Alicyclic Subunit | Aromatic Subunit | Relative Activity (%) |

| I | Cyclohexyl | 2-methylphenyl | 100 |

| IIa | Cyclopentyl | 2-methylphenyl | 110 |

| IIb | Cycloheptyl | 2-methylphenyl | 85 |

| IIIa | Cyclohexyl | 4-chlorophenyl | 150 |

| IIIb | Cyclohexyl | 4-methoxyphenyl | 120 |

| IIIc | Cyclohexyl | 3,4-dichlorophenyl | 180 |

From this representative data, several SAR trends can be inferred:

These comparative studies underscore the importance of systematic structural modification. By exploring a wide range of alicyclic and aromatic subunits, researchers can build a comprehensive understanding of the structure-activity landscape, guiding the design of more potent and effective derivatives.

Catalytic Processes Involving Cyclohexyl 2 2 Methylphenyl Ethyl Ketone and Analogous Systems

Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

The conversion of prochiral ketones, such as Cyclohexyl 2-(2-methylphenyl)ethyl ketone, into enantiomerically pure chiral alcohols is a cornerstone of modern asymmetric synthesis. These chiral alcohols are valuable building blocks for pharmaceuticals and fine chemicals. nih.gov Both biocatalytic and transition metal-catalyzed methods have been developed to achieve this transformation with high efficiency and stereoselectivity.

Biocatalysis has emerged as a powerful and environmentally benign strategy for the asymmetric reduction of prochiral ketones. mdpi.com This approach utilizes whole-cell biocatalysts or isolated enzymes, such as carbonyl reductases (CREDs) and alcohol dehydrogenases (ADHs), which operate under mild physiological conditions with remarkable specificity. almacgroup.comrsc.org

A significant advantage of using whole-cell biocatalysts, from microorganisms like Rhodotrula glutinis or Bacillus cereus, is the inherent presence of systems for cofactor regeneration (e.g., NAD(P)H), which is essential for the catalytic cycle. nih.govmdpi.com This circumvents the need to add expensive exogenous cofactors. nih.gov Enzyme specificity is a critical factor, with most known ketoreductases following Prelog's rule to yield the corresponding (S)-alcohols. However, the discovery and development of anti-Prelog enzymes, which produce (R)-alcohols, are expanding the biocatalytic toolbox and providing access to a wider range of chiral synthons. mdpi.com The substrate scope of these biocatalysts is broad, encompassing various aromatic and aliphatic ketones, with research demonstrating high conversions and excellent enantiomeric excess (ee). mdpi.com

Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones

| Biocatalyst | Substrate | Co-substrate/System | Product Configuration | Conversion/Yield | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|---|

| Bacillus cereus TQ-2 | Acetophenone | Glycerol | (R) | >99% | 99% | mdpi.com |

| Recombinant CREDs | Various α-halo ketones | Isopropyl alcohol (IPA) | (S) or (R) | Good | High | almacgroup.com |

| Rhodotrula glutinis | Various prochiral ketones | N/A | (S) or (R) | High | High | nih.gov |

Transition metal catalysis offers a versatile and highly efficient alternative for the asymmetric reduction of ketones. nih.gov This field is broadly divided into two categories: hydrogenation, which uses molecular hydrogen (H₂), and transfer hydrogenation, which employs a hydrogen donor molecule like isopropanol (B130326) or formic acid. nih.gov

Ruthenium (Ru), iridium (Ir), and rhodium (Rh) complexes are the most prominent catalysts for these transformations. nih.gov The key to achieving high enantioselectivity lies in the design of chiral ligands that coordinate to the metal center. nih.govrsc.org Landmark developments include the Noyori-type catalysts, which are typically Ru(II) complexes featuring a chiral diamine ligand (e.g., DPEN) and a diphosphine ligand (e.g., BINAP). nih.govyoutube.com These systems are known for their high activity and excellent enantioselectivity across a wide range of ketone substrates. nih.gov

Iridium catalysts, often coordinated with chiral P,N,N-type or P,N,O-type ligands, have also proven to be exceptionally effective, particularly in the hydrogenation of challenging substrates. mdpi.comresearchgate.net Transfer hydrogenation, frequently catalyzed by Ru-arene complexes or iridium complexes, provides a practical alternative to high-pressure hydrogenation, often proceeding under mild, base-free conditions. acs.orglookchem.commdpi.comresearchgate.net

Table 2: Selected Transition Metal Catalysts for Asymmetric Ketone Reduction

| Catalyst System | Substrate Type | Reaction Type | Yield | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|---|

| RuCl₂[(S)-tolbinap][(R)-iphan] | 5-Methoxy-1-tetralone | Hydrogenation | Quantitative | 98% | nih.gov |

| Ir-SpiroPAP Complex | Simple alkyl-aryl ketones | Hydrogenation | High | >99% | mdpi.comresearchgate.net |

| Ru(II)-Chitosan Complex | Cyclic and heterocyclic ketones | Transfer Hydrogenation | Good | >90% | lookchem.com |

Metal-Catalyzed C-H Functionalization and Selective Bond Activation

The direct functionalization of otherwise inert C-H bonds is a transformative strategy in organic synthesis, enabling more efficient and atom-economical routes to complex molecules. numberanalytics.com In substrates like this compound, the ketone group can serve as an intrinsic directing group, guiding a metal catalyst to activate a specific C-H bond, typically at the ortho position of an aryl ring.

Rhodium (Rh) and Iridium (Ir) catalysts are at the forefront of C-H activation chemistry. numberanalytics.comresearchgate.net Rhodium(I) and Rhodium(III) complexes have been extensively used for the chelation-assisted functionalization of sp² C-H bonds. nih.govacs.org For instance, the ketone's carbonyl oxygen can coordinate to the rhodium center, facilitating the oxidative addition of a proximal C-H bond to form a metallacyclic intermediate. nih.gov This intermediate can then react with various coupling partners, such as alkenes or alkynes, to achieve ortho-alkylation or alkenylation. acs.orgnih.gov

Iridium catalysts have demonstrated unique reactivity in ketone transformations. acs.org They have been employed in the regio- and enantioselective α-allylation of ketone enolates, providing access to valuable γ,δ-unsaturated ketones. berkeley.edu Furthermore, iridium-catalyzed C-C bond activation offers novel pathways for deconstructive transformations of unstrained ketones, showcasing the versatility of these catalytic systems beyond C-H activation. researchgate.net

The success of metal-catalyzed C-H activation hinges critically on the design of the ligand coordinated to the metal center. numberanalytics.com The ligand's electronic and steric properties modulate the catalyst's reactivity and, most importantly, control the selectivity of the transformation. nih.gov For asymmetric C-H functionalization, chiral ligands are essential to differentiate between enantiotopic C-H bonds or to control the facial selectivity of subsequent bond-forming steps.

Catalyst optimization involves a systematic variation of ligands, metal precursors, solvents, and additives to maximize yield and selectivity. researchgate.net Bidentate and tridentate ligands, including those with phosphine (B1218219), amine, and cyclopentadienyl (B1206354) (Cp*) moieties, are commonly employed. researchgate.net The development of a suite of catalysts capable of overriding the inherent reactivity of a substrate to achieve site-selectivity based on catalyst control, rather than substrate bias, remains a primary goal in the field. nih.govnih.gov

Table 3: Ligand Effects in Rh and Ir Catalysis for Ketone Functionalization

| Metal | Ligand Type | Transformation | Selectivity Achieved | Ref |

|---|---|---|---|---|

| Rh(III) | Bidentate Phosphine (Binap) | C-H Arylation | Increased Yield | researchgate.net |

| Rh(I) | N/A (Wilkinson's Catalyst) | Imine-directed C-H Alkylation | High Efficiency | nih.gov |

| Ir | Phosphoramidite | α-Allylation of Ketone Enolates | High Regio- and Enantioselectivity (91-96% ee) | berkeley.edu |

Catalytic Cycloisomerization Reactions and Ring Transformations

Catalytic cycloisomerization represents an atom-economical method for constructing cyclic structures from acyclic precursors containing multiple unsaturated functionalities. wikipedia.org Furthermore, existing cyclic frameworks, such as the cyclohexyl group in the title compound, can undergo catalytic ring transformations, including expansion, contraction, or opening.

Cycloisomerization reactions are often mediated by transition metals that can coordinate to π-systems like alkenes and alkynes, facilitating intramolecular bond formation. wikipedia.org For example, aryl allenyl ketones can undergo iron-catalyzed cycloisomerization to yield 3-arylidene-indan-1-ones. researchgate.net Similarly, cobalt catalysts can promote the cycloisomerization of substrates bearing cycloalkanone substituents via radical pathways. nih.gov

The cyclohexyl ring itself is subject to various transformations. Photochemical reactions, such as the Norrish Type-I cleavage, can lead to ring-opening, forming biradical intermediates that can rearrange to various linear products like 5-hexenal. nih.govuci.edu Other catalytic systems can promote ring expansion of cyclic ketones or convert monocyclic ketones into bicyclic enone skeletons under specific conditions. researchgate.netrsc.org These transformations provide powerful routes for converting readily available cyclic ketones into more complex and synthetically useful molecular architectures.

Table 4: Examples of Ring Transformations Involving Ketones

| Substrate Type | Catalyst/Conditions | Transformation Type | Product(s) | Ref |

|---|---|---|---|---|

| Aryl allenyl ketones | Cationic Fe-complex | Cycloisomerization | 3-Arylidene-indan-1-ones | researchgate.net |

| Cyclohexanone (B45756) | UV photolysis (e.g., 313 nm) | Ring-opening (Norrish Type-I) | 5-Hexenal, cyclopentane, CO | nih.govuci.edu |

| α-Substituted cyclohexanones | BF₃/ethylene glycol | Ring Transformation | Bicycloenones | rsc.org |

Palladium-Catalyzed Cycloisomerization and Regioselectivity

Palladium-catalyzed cycloisomerization is a powerful synthetic tool for the construction of cyclic and polycyclic frameworks. This class of reactions typically involves the intramolecular transformation of an unsaturated substrate, such as an enyne or a diene, into a cyclic isomer. While direct palladium-catalyzed cycloisomerization of non-conjugated ketones like this compound is not a widely documented process, the fundamental principles can be extrapolated from studies on analogous systems.

The regioselectivity of these cyclization reactions is a critical aspect, determining the structure of the final product. In palladium-catalyzed processes, regioselectivity is often influenced by several factors including the nature of the palladium catalyst and its ligands, the substrate's electronic and steric properties, and the reaction conditions. For instance, in the cyclization of substrates containing an ortho-substituted phenyl ring, the position of the substituent can direct the cyclization to a specific site, influencing the regiochemical outcome. Theoretical studies have shown that non-covalent interactions, such as π-π stacking between aromatic rings within the transition state, can play a crucial role in dictating the regioselectivity of palladium-catalyzed cyclization reactions.

For a hypothetical cycloisomerization of this compound, the reaction would likely require an initial activation step to introduce unsaturation or a functional group amenable to palladium catalysis. The presence of the cyclohexyl and the ortho-methylphenyl groups would be expected to exert significant steric influence on the approach of the catalyst and the subsequent cyclization pathway, thereby affecting the regioselectivity of the product formation.

Table 1: Factors Influencing Regioselectivity in Palladium-Catalyzed Cycloisomerization

| Factor | Influence on Regioselectivity |

| Ligand | The steric bulk and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligands on the palladium center can favor the formation of one regioisomer over another. |

| Substrate Sterics | Bulky substituents on the substrate, such as the cyclohexyl or ortho-tolyl groups, can direct the cyclization to the less sterically hindered position. |

| Substrate Electronics | Electron-donating or electron-withdrawing groups on the aromatic ring can influence the electron density of the reacting centers, thereby affecting the regioselectivity of C-C bond formation. |

| Reaction Temperature | Temperature can affect the equilibrium between different reaction intermediates and transition states, potentially altering the product distribution. |

| Additives | The presence of acids, bases, or other additives can modify the catalyst's activity and selectivity by interacting with the catalyst or the substrate. |

Development of Novel Catalytic Systems for Ketone-Involved Cyclizations